1-Pyrrolidinebutanenitrile

Description

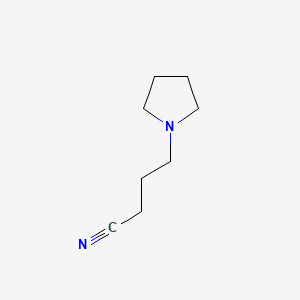

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDDDHPYSNZBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189035 | |

| Record name | 1-Pyrrolidinebutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35543-25-0 | |

| Record name | 1-Pyrrolidinebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35543-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinebutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinebutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pyrrolidin-1-ylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyrrolidinebutanenitrile and Its Analogs

Established Synthetic Routes to 1-Pyrrolidinebutanenitrile

The synthesis of this compound, a significant intermediate in the creation of various pharmacologically active compounds, is primarily achieved through well-established chemical reactions. A frequently employed method is the cyanoalkylation of pyrrolidine (B122466). This typically involves reacting pyrrolidine with a 4-halobutyronitrile, such as 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile. This nucleophilic substitution reaction is often conducted in the presence of a base like potassium carbonate and a solvent such as acetonitrile (B52724), leading to the formation of this compound with good yields.

Another notable synthetic route is the Michael addition of pyrrolidine to acrylonitrile (B1666552). This conjugate addition reaction provides a direct method for introducing the cyanobutyl group to the pyrrolidine ring. The choice of synthetic route often depends on the availability of starting materials, desired scale of production, and reaction conditions.

Reaction Mechanisms and Pathways

The synthesis of this compound from pyrrolidine and a 4-halobutyronitrile follows a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen in the 4-halobutyronitrile. The reaction is typically facilitated by a base, which enhances the nucleophilicity of the pyrrolidine nitrogen. The departure of the halide ion as a leaving group results in the formation of the carbon-nitrogen bond, yielding the final product.

Alternatively, the Michael addition pathway involves the nucleophilic addition of pyrrolidine to the carbon-carbon double bond of acrylonitrile. This reaction is a classic example of a conjugate addition, where the pyrrolidine adds to the β-carbon of the α,β-unsaturated nitrile. The reaction can be catalyzed by either a base or an acid, with base catalysis being more common. The initial addition product is a resonance-stabilized carbanion, which is subsequently protonated to yield this compound.

Catalytic Approaches in Synthesis

To improve the efficiency and selectivity of this compound synthesis, various catalytic systems have been investigated. In the reaction involving pyrrolidine and 4-chlorobutyronitrile, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can be employed. These catalysts facilitate the transfer of reactants between different phases (e.g., liquid-liquid or solid-liquid), thereby accelerating the reaction rate.

For the Michael addition of pyrrolidine to acrylonitrile, both base and acid catalysts are effective. While base catalysis is more prevalent, Lewis acids can also be used to activate the acrylonitrile substrate, making it more susceptible to nucleophilic attack. Recent advancements have focused on the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry.

Synthesis of Pyrrolidine Ring System Precursors

The pyrrolidine ring is a fundamental heterocyclic scaffold, and its synthesis is a well-documented area of organic chemistry. A common method for constructing the pyrrolidine ring is through the cyclization of 1,4-bifunctional compounds. For example, the reaction of 1,4-dihaloalkanes, such as 1,4-dibromobutane, with ammonia (B1221849) or a primary amine leads to the formation of the pyrrolidine ring.

Another significant approach is the reductive amination of 1,4-dicarbonyl compounds like succinaldehyde (B1195056) with ammonia or a primary amine, followed by intramolecular cyclization. The reduction of succinimide (B58015) and its derivatives using strong reducing agents such as lithium aluminum hydride (LiAlH4) also provides a reliable route to the pyrrolidine core. These precursors serve as the essential starting materials for the subsequent synthesis of this compound.

Novel Synthetic Approaches and Innovations

Recent research in the synthesis of this compound has been guided by the need for more sustainable and efficient manufacturing processes, leading to the exploration of green chemistry principles and advanced production technologies.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to minimize the environmental footprint of the synthesis of this compound. This involves the use of environmentally benign solvents, the reduction of waste, and the utilization of catalytic methods to enhance atom economy. For instance, studies have explored the use of water as a solvent for the Michael addition of pyrrolidine to acrylonitrile, which significantly reduces the reliance on volatile organic compounds (VOCs). The development of solid-supported catalysts that can be easily recovered and recycled further contributes to a more sustainable process.

Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique for the synthesis of this compound. Microwave irradiation can dramatically reduce reaction times, improve product yields, and minimize the formation of byproducts, offering a more energy-efficient alternative to conventional heating methods.

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous manufacturing, represents a paradigm shift in the production of chemicals, including this compound. In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology offers numerous advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and the potential for seamless automation and process optimization.

Computational Chemistry in Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool in the design and optimization of synthetic routes for compounds like this compound. mdpi.comcrimsonpublishers.com These computational methods can provide valuable insights into reaction mechanisms, predict the feasibility of a proposed synthetic step, and help in understanding the factors that control reactivity and selectivity.

For the N-alkylation of pyrrolidine to form this compound, DFT calculations can be employed to model the transition state of the nucleophilic substitution reaction. By calculating the activation energy of the reaction, chemists can predict the reaction rate and assess the influence of different leaving groups (e.g., Cl, Br, I) or solvent systems on the reaction efficiency. nih.gov This allows for the in silico screening of various reaction conditions to identify the most promising ones for experimental investigation, thereby saving time and resources.

Furthermore, computational models can predict the reactivity of the nitrile group in both the starting materials and the final product. nih.gov This is crucial for designing reactions that selectively target the desired N-alkylation without causing unwanted side reactions involving the nitrile functionality. Molecular electrostatic potential maps, for instance, can visualize the electron-rich and electron-poor regions of a molecule, indicating the most likely sites for nucleophilic or electrophilic attack. crimsonpublishers.com

Finally, computational chemistry can be used to predict the spectroscopic properties of the target molecule, such as its NMR and IR spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the identity and purity of the synthesized this compound.

Characterization Techniques for Synthetic Products

Following the synthesis of this compound, a comprehensive characterization is essential to confirm its identity, purity, and structure. This is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons in the molecule. The protons on the pyrrolidine ring will likely appear as multiplets in the upfield region of the spectrum. The protons of the butyl chain will exhibit characteristic splitting patterns. For instance, the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) would be deshielded and appear at a higher chemical shift compared to the other methylene groups of the chain. The methylene group adjacent to the nitrile (C≡N-CH₂) would also be deshielded due to the electron-withdrawing nature of the nitrile group. The integration of these signals will correspond to the number of protons in each unique environment. A ¹H NMR spectrum for 1-Pyrrolidinobutyronitrile is available, providing a direct reference. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbon atom of the nitrile group (C≡N) is expected to appear in the downfield region of the spectrum, typically around 115-125 ppm. The carbon atoms of the pyrrolidine ring and the butyl chain will have chemical shifts characteristic of sp³ hybridized carbons in their respective chemical environments. The carbons attached to the nitrogen atom will be shifted downfield compared to the other carbons in the rings and chain.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. A key feature will be the sharp, medium-intensity absorption band for the nitrile (C≡N) stretching vibration, which typically appears in the range of 2260-2220 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the pyrrolidine ring and the butyl chain, usually in the region of 3000-2850 cm⁻¹. The absence of N-H stretching bands (around 3500-3300 cm⁻¹) would confirm the successful N-alkylation of the pyrrolidine. An IR spectrum for 1-Pyrrolidinebutyronitrile is available from the NIST WebBook. nist.gov

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.21 g/mol ). The fragmentation pattern can also be informative. Common fragmentation pathways for N-alkylpyrrolidines involve the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable pyrrolidinium (B1226570) cation. The NIST WebBook provides a mass spectrum for 1-Pyrrolidinebutyronitrile. nist.gov

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Pyrrolidine ring protons | Multiplets |

| N-CH ₂-(CH₂)₂-CN | Triplet | |

| N-CH₂-CH ₂-CH₂-CN | Multiplet | |

| N-(CH₂)₂-CH ₂-CN | Triplet | |

| ¹³C NMR | C ≡N | ~115-125 ppm |

| Pyrrolidine ring carbons | ~45-55 ppm | |

| Butyl chain carbons | ~15-55 ppm | |

| IR | C≡N stretch | 2260-2220 cm⁻¹ |

| C-H stretch (sp³) | 3000-2850 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | 138 |

Advanced Applications and Derivatives in Academic Research

1-Pyrrolidinebutanenitrile as a Key Intermediate in Complex Molecule Synthesis

The utility of this compound as a key intermediate is demonstrated in its application as a precursor for pharmaceutical intermediates and as a building block for diverse heterocyclic compounds.

While direct synthesis of major pharmaceuticals starting from this compound is not extensively documented, its structural motifs are present in several important drug molecules. The pyrrolidine (B122466) ring is a common feature in many pharmaceuticals, and the butanenitrile chain offers a reactive handle for further molecular elaboration. nih.govresearchgate.net For instance, the pyrrolidine core is a key component of various drugs, and synthetic routes often involve the functionalization of pre-formed pyrrolidine rings. nih.govresearchgate.net

One potential application of this compound lies in the synthesis of analogs of existing drugs. For example, the antihistamine drug Cetirizine contains a piperazine (B1678402) ring connected to a diphenylmethyl group and an acetic acid moiety. A hypothetical synthetic route could involve the modification of the butanenitrile group of this compound to introduce a similar acidic functionality and subsequent coupling with a suitable diphenylmethylpiperazine derivative. google.com

The following table outlines potential pharmaceutical scaffolds that could theoretically be accessed from this compound, highlighting the versatility of this intermediate.

| Target Pharmaceutical Scaffold | Potential Synthetic Transformation of this compound |

| γ-Aminobutyric acid (GABA) analogs | Reduction of the nitrile group to a primary amine. |

| Substituted piperidines | Ring expansion strategies or multi-step synthesis involving nitrile chemistry. |

| Prolinol derivatives | Reduction of the nitrile to an amine followed by further functionalization. nih.govresearchgate.net |

The nitrile group in this compound is a versatile functional group that can participate in various cyclization reactions to form a wide array of heterocyclic compounds. researchgate.netnih.gov These heterocycles are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. researchgate.netnih.gov

For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in condensation reactions to form heterocycles like oxazoles or thiazoles. Alternatively, the nitrile group can react with dinucleophiles to construct pyrimidine (B1678525) or pyrazole (B372694) ring systems. The pyrrolidine ring itself can also be a reactive component, participating in reactions such as 1,3-dipolar cycloadditions to generate more complex fused heterocyclic systems. nih.govresearchgate.net

The table below summarizes some of the heterocyclic systems that can be synthesized from this compound and the corresponding reaction types.

| Heterocyclic System | Type of Reaction |

| Tetrazoles | [2+3] Cycloaddition with azides. |

| Triazoles | Reaction with nitriles and hydrazines. |

| Pyrimidines | Condensation with amidines or ureas. |

| Imidazoles | Reaction with α-haloketones and ammonia (B1221849). |

| Thiophenes | Gewald reaction with sulfur and a carbonyl compound. |

The application of this compound in peptide and nucleic acid synthesis is not a primary area of its research focus. However, the fundamental building blocks of this compound, the pyrrolidine ring and the nitrile functionality, have relevance in these fields.

The pyrrolidine ring is the core structure of the amino acid proline, a crucial component of many peptides and proteins that influences their secondary structure. nih.govresearchgate.net While this compound is not a direct precursor to proline, its synthesis and derivatization can provide insights into the chemistry of proline analogs which are of interest in peptide design.

The nitrile group, on the other hand, is not a naturally occurring functional group in peptides or nucleic acids. However, its chemical reactivity allows for its potential use as a handle for the chemical modification or ligation of these biomolecules in a research context. For example, the nitrile group could be selectively reduced to an amine for subsequent conjugation or labeling.

Development of this compound Derivatives with Enhanced Properties

Research efforts are also directed towards the synthesis of derivatives of this compound to explore new chemical space and to develop compounds with tailored properties for various applications.

The structure of this compound offers several sites for modification. The pyrrolidine ring can be substituted at various positions, the nitrile group can be transformed into other functional groups, and the methylene (B1212753) bridge can be altered.

Common synthetic pathways for creating derivatives include:

N-Alkylation or N-Acylation of the Pyrrolidine Nitrogen: This is a straightforward method to introduce a wide variety of substituents.

Functionalization of the Pyrrolidine Ring: This can be achieved through various methods such as α-lithiation followed by reaction with electrophiles.

Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

Modification of the Butyl Chain: The length of the alkyl chain can be varied, or substituents can be introduced along the chain.

The following table provides examples of synthetic pathways to access derivatives of this compound.

| Derivative Type | Synthetic Pathway |

| N-Aryl-1-pyrrolidinebutanenitriles | Buchwald-Hartwig amination of an aryl halide with this compound. |

| 1-(4-Aminobutyl)pyrrolidine | Reduction of the nitrile group using reducing agents like lithium aluminum hydride. |

| 1-(5-Oxohexyl)pyrrolidine | Reaction of the nitrile group with a Grignard reagent followed by hydrolysis. |

| 2-Substituted-1-pyrrolidinebutanenitriles | α-Metalation of the pyrrolidine ring followed by quenching with an electrophile. |

The reactivity and selectivity of this compound derivatives are highly dependent on the nature and position of the introduced functional groups. For example, the introduction of electron-withdrawing groups on the pyrrolidine ring can affect the nucleophilicity of the nitrogen atom.

The reactivity of the nitrile group can also be modulated. For instance, the presence of adjacent activating groups can enhance its susceptibility to nucleophilic attack. The study of the reactivity and selectivity of these derivatives is crucial for their application in complex synthesis, as it allows for the predictable and controlled formation of desired products.

Mechanistic Investigations of Reactions Involving this compound

Mechanistic investigations into compounds like this compound are crucial for predicting their behavior in chemical transformations, optimizing reaction conditions, and designing novel derivatives. Such studies typically employ a combination of kinetic analysis and computational modeling to elucidate the step-by-step processes of bond formation and cleavage.

Kinetic studies measure the rate of a chemical reaction and provide quantitative data that helps to unravel the reaction mechanism. For a molecule like this compound, kinetic studies could focus on reactions such as nucleophilic substitution at the carbon adjacent to the nitrile group, or reactions involving the pyrrolidine nitrogen.

A hypothetical kinetic study on the hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid would likely follow pseudo-first-order kinetics under acidic or basic conditions with a large excess of water. The rate of this reaction would be influenced by factors such as pH, temperature, and the presence of catalysts.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound

| Temperature (°C) | [H⁺] (mol/L) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|---|

| 25 | 0.1 | 1.2 x 10⁻⁵ |

| 25 | 0.5 | 6.0 x 10⁻⁵ |

| 50 | 0.1 | 4.8 x 10⁻⁵ |

Note: This table is illustrative and based on general principles of nitrile hydrolysis, not on experimental data for this compound.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. It allows for the calculation of energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway.

For this compound, computational studies could explore various reactions, including:

N-alkylation: The reaction of the pyrrolidine nitrogen with an electrophile.

Nitrile group transformations: Including reduction to an amine or hydrolysis to a carboxylic acid.

Ring-opening reactions: Cleavage of the C-N bonds in the pyrrolidine ring. researchgate.net

A computational study on the formation of a pyrrolidine ring in the synthesis of pyrrolidinedione derivatives showed that the cyclization step has a low energy barrier, while a preceding tautomerization has a significantly higher barrier. nih.govrsc.org Another DFT study on the stereoretentive formation of cyclobutanes from pyrrolidines identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate. acs.org

For the butanenitrile side chain, computational studies have been used to investigate the reaction of nitriles with nucleophiles like cysteine. These studies have elucidated the reaction mechanism, showing a concerted synchronous process for the nucleophilic attack and proton transfer. nih.gov

Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| N-Protonation of Pyrrolidine | TS_protonation | 5.2 |

| Nucleophilic attack on nitrile | TS_addition | 25.8 |

| C-N bond cleavage of ring | TS_ring_opening | 45.1 |

Note: This table is a hypothetical representation of data that could be obtained from computational modeling and is not based on published results for this compound.

Analytical and Spectroscopic Studies of 1 Pyrrolidinebutanenitrile

Advanced NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Pyrrolidinebutanenitrile. Both ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating pyrrolidine (B122466) ring.

Based on available spectral data, the following chemical shifts are observed:

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-α (pyrrolidine ring) | ~2.56 | Multiplet |

| H-β (pyrrolidine ring) | ~1.77 | Multiplet |

| -CH₂- (adjacent to pyrrolidine) | ~2.49 | Triplet |

| -CH₂- (adjacent to nitrile) | ~2.44 | Triplet |

| -CH₂- (central, butanenitrile chain) | ~1.84 | Multiplet |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | ~119 |

| C-α (pyrrolidine ring) | ~54 |

| C-β (pyrrolidine ring) | ~23 |

| -CH₂- (adjacent to pyrrolidine) | ~53 |

| -CH₂- (adjacent to nitrile) | ~17 |

| -CH₂- (central, butanenitrile chain) | ~25 |

Note: These are predicted values and may differ from experimental results.

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands that correspond to the vibrations of its specific functional groups. The most prominent feature is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene (B1212753) groups in the pyrrolidine ring and the butanenitrile chain are observed in the 3000-2800 cm⁻¹ region. The C-N stretching of the tertiary amine in the pyrrolidine ring gives rise to absorptions in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Key IR Absorption Bands for this compound:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | ~2245 | Medium, Sharp |

| C-H stretch (aliphatic) | 2800-3000 | Strong |

| CH₂ bend | ~1460 | Medium |

| C-N stretch | 1000-1250 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific experimental Raman spectrum for this compound was found in the searched literature, the expected Raman shifts can be inferred. The C≡N stretching vibration is also Raman active and would be expected to produce a strong signal in the same region as the IR absorption. Symmetric C-C and C-N stretching vibrations, which may be weak in the IR spectrum, often show stronger signals in the Raman spectrum, providing additional structural information. The symmetric breathing modes of the pyrrolidine ring are also expected to be Raman active.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.21 g/mol ). A prominent fragmentation pattern involves the cleavage of the bond alpha to the nitrogen atom of the pyrrolidine ring, leading to the formation of a stable pyrrolidinyl-containing cation. Another common fragmentation pathway is the loss of small neutral molecules.

Key Mass Spectrometry Data for this compound:

| m/z | Interpretation |

| 138 | Molecular ion (M⁺) |

| 84 | [C₅H₁₀N]⁺ (Pyrrolidinylmethyl cation) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine cation) |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. A non-polar or moderately polar capillary column would likely be used for separation. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS analysis would provide both separation and structural identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. Detection could be achieved using a UV detector, as the nitrile group has a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Summary of Potential Chromatographic Methods:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| GC | Non-polar (e.g., DB-1) or mid-polar (e.g., DB-5) capillary column | Inert gas (e.g., Helium, Nitrogen) | FID, MS |

| HPLC | Reversed-phase (e.g., C18, C8) | Water/Acetonitrile or Water/Methanol with acid modifier | UV, ELSD, MS |

Theoretical and Computational Chemistry of 1 Pyrrolidinebutanenitrile

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 1-Pyrrolidinebutanenitrile, which in turn govern its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between accuracy and computational cost. arabjchem.orgnih.gov

Calculations on pyrrolidine (B122466) derivatives and related compounds reveal key electronic descriptors. arabjchem.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. arabjchem.org For pyrrolidine-containing compounds, the nitrogen atom and its substituents significantly influence the electronic distribution and the energies of these frontier orbitals. nih.gov

In the case of this compound, the lone pair of electrons on the pyrrolidine nitrogen atom would contribute significantly to the HOMO, making this region a likely site for electrophilic attack. The nitrile group, with its carbon-nitrogen triple bond, is electron-withdrawing and would be expected to lower the energy of the LUMO, making the carbon atom of the nitrile group susceptible to nucleophilic attack. nih.govlibretexts.orgaklectures.com

DFT calculations can also provide information on the distribution of electron density, dipole moment, and electrostatic potential, which are all critical for understanding how the molecule interacts with other chemical species. arabjchem.org For instance, studies on pyrrolidinium-based ionic liquids have utilized DFT to determine ion-pair binding energies and charge transfer between ions, highlighting the detailed electronic information that can be obtained. acs.orgmdpi.comresearchgate.net

Table 1: Representative Calculated Electronic Properties of Pyrrolidine and Nitrile Containing Compounds from DFT Studies (Note: This table presents typical values for related compounds to illustrate the expected electronic properties of this compound, as direct computational data for this specific molecule is not available in the cited literature.)

| Compound Class | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Substituted Pyrrolidinones | B3LYP/6-31G | - | - | - |

| Piperidyl and Pyrrolidinyl Chalcones | B3LYP/6-31G(d,p) | -5.14 to -5.18 | -2.55 to -2.70 | 2.44 to 2.63 |

| Pyrrolidinium-based Ionic Liquids | M06-2X/6-311+G | - | - | - |

Data synthesized from multiple sources for illustrative purposes. arabjchem.orgnih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of both the pyrrolidine ring and the butanenitrile side chain in this compound means that it can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational space and understanding the dynamic behavior of the molecule. nih.govresearchgate.net

The pyrrolidine ring is known to exist in two primary puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific pucker is influenced by the substituents on the ring. nih.gov For this compound, the butanenitrile group attached to the nitrogen atom will influence the conformational preference of the ring. Computational studies on N-substituted pyrrolidines have shown that the nature of the substituent plays a critical role in determining the lowest energy conformers. researchgate.net

MD simulations can model the movement of each atom in the molecule over time, providing a trajectory that reveals the accessible conformations and the energy barriers between them. researchgate.net This allows for the identification of the most stable, low-energy conformations that are likely to be populated under given conditions. researchgate.net Such simulations have been used to study the conformational preferences of pyrrolidine enamines, highlighting that different conformers can have similar stability. researchgate.net For this compound, key conformational variables would include the puckering of the pyrrolidine ring and the rotation around the single bonds of the butanenitrile side chain. The interaction between the nitrile group and the pyrrolidine ring in different folded or extended conformations would be a key aspect to investigate through MD simulations.

Table 2: Potential Conformational Features of this compound Based on Studies of Related Compounds (Note: This table is a qualitative representation of expected conformational behaviors based on computational studies of analogous structures.)

| Molecular Fragment | Expected Conformational Behavior | Influencing Factors |

| Pyrrolidine Ring | Puckering (envelope and twist conformations) | Steric and electronic effects of the butanenitrile substituent on the nitrogen atom. nih.govresearchgate.net |

| Butanenitrile Chain | Rotation around C-C and C-N single bonds | Torsional strain, non-bonded interactions between the chain and the pyrrolidine ring. |

| Overall Molecule | Can adopt folded or extended conformations | Solvent effects, intramolecular interactions (e.g., weak hydrogen bonds). researchgate.net |

Structure-Activity Relationship (SAR) Modeling of Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These methods are invaluable in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. rsc.orgnih.gov

For derivatives of this compound, SAR and 3D-QSAR studies could be employed to explore a wide range of potential biological activities. The pyrrolidine scaffold is a common motif in many pharmacologically active compounds. researchgate.net By systematically modifying the structure of this compound—for example, by adding substituents to the pyrrolidine ring or altering the length and functionality of the side chain—and correlating these changes with a measured biological effect, a predictive SAR model can be built.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These techniques generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. scispace.com For instance, a QSAR study on pyrrolidine derivatives as neuraminidase inhibitors revealed that hydrogen bonds and electrostatic factors were highly significant for their inhibitory activity. nih.gov Similarly, SAR studies on pyrrolidine amides as N-acylethanolamine acid amidase (NAAA) inhibitors showed that small lipophilic substituents at a specific position were preferable for optimal potency. rsc.org

By applying these methods to derivatives of this compound, researchers could predict which modifications would be most likely to lead to a desired biological effect, thereby prioritizing synthetic efforts and accelerating the discovery of new active compounds. nih.gov

Prediction of Novel Reaction Pathways

Computational chemistry offers powerful tools for predicting and understanding chemical reactivity, enabling the discovery of novel reaction pathways for the synthesis or transformation of molecules like this compound. emich.edu

One approach involves using quantum chemical calculations to model the transition states of potential reactions. nih.gov By calculating the activation energies for different possible reaction pathways, the most kinetically favorable routes can be identified. nih.gov For the nitrile group in this compound, DFT calculations can be used to predict its reactivity towards various nucleophiles, such as in hydrolysis, reduction, or addition reactions. nih.govlibretexts.orgpearson.com Studies have successfully correlated calculated activation energies for the reaction of nitriles with cysteine to experimentally measured reaction rates, demonstrating the predictive power of this approach. nih.govresearchgate.net

Another strategy is the use of retrosynthesis software, which can propose synthetic routes to a target molecule by working backward from the product. emich.edu These programs can suggest novel disconnections and precursor molecules, potentially uncovering new and more efficient synthetic strategies.

Furthermore, computational methods can be used to explore the metabolism of this compound. For example, models can predict the sites on the molecule that are most susceptible to metabolism by enzymes like cytochrome P450. acs.org This is often achieved by calculating the energies of intermediate radical species, with lower energy indicating a more likely site of metabolic attack. Such predictions are crucial for understanding the potential biotransformation of the compound in a biological system. The synthesis of complex nitriles can also be guided by computational studies that help to understand the roles of different catalytic sites in a reaction. dtu.dk

Patent Landscape and Intellectual Property in 1 Pyrrolidinebutanenitrile Research

Analysis of Existing Patents Pertaining to 1-Pyrrolidinebutanenitrile Synthesis

Direct patents explicitly claiming the synthesis of this compound are not readily found in public databases. This suggests that the compound may be considered a known molecule, or that its synthesis is achieved through standard, non-proprietary chemical reactions. However, the patent literature for related compounds and synthetic methodologies provides insight into how its production might be protected.

For instance, patents for the synthesis of various pyrrolidine (B122466) derivatives often claim broad classes of compounds or novel synthetic routes that could encompass the production of this compound. A common method for synthesizing such compounds involves the reaction of pyrrolidine with a suitable alkyl halide, such as 4-chlorobutyronitrile (B21389). While the fundamental reaction is well-established, patents may be granted for specific catalysts, solvent systems, or purification methods that improve the efficiency, yield, or purity of the final product.

For example, a patent might claim a process for producing N-alkylated pyrrolidines that includes a step of reacting pyrrolidine with a haloalkylnitrile under specific phase-transfer catalysis conditions. While not naming this compound specifically, the claims could be broad enough to cover its synthesis.

Table 1: Illustrative Patent Data for Related Pyrrolidine Compound Synthesis

| Patent Number | Title | Key Features of the Invention | Relevance to this compound |

| US20240228437A1 | Method for producing pyrrolidine compound | Describes an industrial production method for a specific pyrrolidine compound involving asymmetric reductive amination and purification using a chiral agent. google.com | While not directly for this compound, it showcases advanced synthetic strategies for pyrrolidine derivatives that could be adapted. |

| Justia Patents (unspecified number) | Process for producing aminoacetyl pyrrolidine carbonitrile derivative | Details the synthesis of aminoacetyl pyrrolidine carbonitrile derivatives, which are structurally related to this compound and useful as DPP-IV inhibitors. justia.com | Indicates that pyrrolidine-containing nitriles are a subject of patenting in the pharmaceutical industry. |

This table is for illustrative purposes and does not represent patents that directly claim the synthesis of this compound, as no such specific patents were readily identifiable.

Patents on Applications and Derivatives of this compound

While patents for the synthesis of this compound are scarce, its potential applications and the development of its derivatives are more likely to be the subject of intellectual property protection. The value of a chemical compound is often realized in its utility, and patents are a primary means of protecting that value.

Given its structure—a pyrrolidine ring coupled to a butyronitrile (B89842) chain—this compound could serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical or industrial applications. For instance, the nitrile group can be readily converted to other functional groups, such as amines or carboxylic acids, which are common pharmacophores in drug discovery.

Patents in the pharmaceutical field often claim a "Markush" structure, which is a generic chemical structure with variable substituent groups. It is plausible that this compound or its derivatives could fall within the scope of such broad claims in patents for new therapeutic agents. For example, a patent might claim a class of compounds for treating a specific disease where one of the variable groups could be a pyrrolidinylbutyl moiety.

Table 2: Potential Patented Applications and Derivatives of Pyrrolidine-Containing Compounds

| Potential Application Area | Type of Patent Claim | Example of a Related Patented Compound Class |

| Pharmaceuticals | Composition of Matter, Method of Use | Aminoacetyl pyrrolidine carbonitrile derivatives as DPP-IV inhibitors. justia.com |

| Agrochemicals | Composition of Matter, Formulation | Pyrrolidine-based herbicides or fungicides. |

| Material Science | Composition of Matter, Polymerization Method | Monomers containing pyrrolidine moieties for specialty polymers. |

This table illustrates potential areas where derivatives of this compound might be patented, based on the known applications of similar chemical structures.

Strategies for Intellectual Property Protection in Chemical Research

Protecting intellectual property is a critical aspect of chemical research and development, incentivizing innovation and providing a return on investment. fiveable.me For a compound like this compound, a multi-faceted IP strategy would be essential.

Key strategies for protecting chemical innovations include:

Patents: This is the most common form of protection for new chemical entities, formulations, manufacturing processes, and methods of use. maplevalleyrx.com A robust patent strategy involves not only filing for protection on the final compound but also on key intermediates and novel synthetic routes.

Trade Secrets: Confidential business information, such as proprietary manufacturing techniques or formulas, can be protected as trade secrets. fiveable.me This can be an alternative or a complement to patenting, especially for processes that are difficult to reverse-engineer.

Trademarks: Brand names and logos used to identify and distinguish products are protected by trademarks. maplevalleyrx.com This becomes relevant if this compound or a product containing it is commercialized.

Copyrights: This form of protection applies to original works of authorship, such as product literature and marketing materials. fiveable.me

Developing a strong IP strategy requires careful consideration of the balance between protection and disclosure. While patents provide a powerful monopoly, they also require a full public disclosure of the invention. In contrast, trade secrets offer protection without public disclosure but can be lost if the information is independently discovered or leaked.

Academic Patenting Trends and Research Freedom

In recent years, there has been a significant increase in patenting activities by academic institutions, particularly in the life sciences and drug discovery fields. nih.gov This trend is driven by legislation like the Bayh-Dole Act in the United States, which allows universities to retain ownership of inventions made with federal funding. nih.gov

Academic patenting can have both positive and negative implications for research freedom. On one hand, it can facilitate the translation of basic research into tangible products and therapies by providing the necessary intellectual property to attract commercial partners. als.net This can lead to increased funding for academic labs and a greater societal impact of their research.

On the other hand, there are concerns that an overemphasis on patenting can stifle the open exchange of scientific information and materials, which is crucial for fundamental research. nih.gov The "motivation for patent" in academia is often lower than in the pharmaceutical industry, as the primary goal of academic research is often the dissemination of knowledge through publication. nih.gov Navigating the complex landscape of intellectual property while upholding the principles of academic freedom remains a key challenge for universities and their researchers. tandfonline.com The establishment of internal drug discovery institutes within universities is one strategy being employed to bridge the gap between academic research and industry-relevant intellectual property. ox.ac.uk

Research Gaps and Future Perspectives

Unexplored Synthetic Routes and Methodologies

The synthesis of the pyrrolidine (B122466) core is well-established through various classical methods. Industrial production often involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) under high temperature and pressure, catalyzed by metal oxides. wikipedia.org Laboratory syntheses include intramolecular amination of haloamines or the reduction of pyrroles and pyrrolines. wikipedia.orgorganic-chemistry.org However, the direct and efficient synthesis of specifically N-substituted derivatives like 1-Pyrrolidinebutanenitrile often relies on standard alkylation of the pyrrolidine nitrogen, a robust but potentially limited approach.

Future research could explore more innovative and sustainable synthetic strategies:

Catalyst-Tuned Reactions: Recent advancements have shown that different metal catalysts, such as cobalt or nickel, can direct the alkylation of pyrroline (B1223166) precursors to different positions (C2 vs. C3). organic-chemistry.org Applying such catalyst-controlled methodologies to introduce the butanenitrile moiety or its precursors could provide novel, regioselective pathways that are currently unexplored.

Ring Contraction Strategies: The synthesis of functionalized pyrrolidines via the ring contraction of abundant pyridine (B92270) feedstocks is an emerging area. nih.gov Developing a protocol that allows for the contraction of a suitably substituted pyridine to form this compound could represent a significant advancement in synthetic efficiency and atom economy.

Intramolecular C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a powerful tool for constructing pyrrolidine rings. organic-chemistry.org Designing substrates that could undergo such a cyclization to directly form the this compound structure would be a novel and elegant synthetic route, bypassing traditional multi-step sequences.

Potential for Novel Derivative Discovery

The pyrrolidine scaffold is a prolific source of biologically active compounds, largely due to the stereochemical diversity afforded by its sp3-hybridized carbon atoms and its non-planar structure. nih.gov this compound serves as a versatile, yet underexplored, building block for creating new chemical entities. The potential for derivative discovery is vast and can be approached by modifying distinct parts of the molecule.

Ring Functionalization: The pyrrolidine ring itself can be functionalized. For instance, introducing substituents at the C-2, C-3, or C-4 positions could profoundly influence the molecule's steric and electronic properties. The amino acids proline and hydroxyproline (B1673980) are classic examples of naturally occurring C-2 substituted pyrrolidines. wikipedia.org

Nitrile Group Transformation: The nitrile moiety is a highly versatile functional group that can be converted into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Each of these transformations would yield a new class of derivatives with potentially unique chemical and biological activities.

"Borrowing Hydrogen" Annulation: Iridium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions enable the synthesis of N-heterocycles from diols and amines. organic-chemistry.org Adapting this methodology could allow for the synthesis of complex, fused-ring systems starting from this compound derivatives, leading to novel polycyclic structures.

The exploration of such derivatives, particularly chiral variants, is a significant gap in the current literature. nih.govmdpi.com

| Potential Derivative Class | Modification Site | Rationale for Exploration |

| C-Substituted Pyrrolidines | Pyrrolidine Ring (C2, C3, C4) | Introduce chirality and steric bulk, mimicking natural products and modulating biological interactions. nih.govwikipedia.org |

| Pyrrolidinebutanamines | Butanenitrile Chain | Reduction of the nitrile to a primary amine creates a key pharmacophore for receptor binding. |

| Pyrrolidinebutanoic Acids | Butanenitrile Chain | Hydrolysis of the nitrile yields a carboxylic acid, useful as a ligand or for peptide synthesis. |

| Tetrazolylbutyl-pyrrolidines | Butanenitrile Chain | Cycloaddition to the nitrile group forms a tetrazole ring, a common bioisostere for carboxylic acids. |

Advancements in Mechanistic Understanding

A deep mechanistic understanding is crucial for optimizing existing reactions and designing new ones. While general mechanisms for pyrrolidine synthesis and transformation exist, specific and detailed computational and experimental studies on reactions involving this compound are absent.

Borane-Catalyzed Dehydrogenation: The mechanism for the dehydrogenation of pyrrolidines to pyrroles using B(C₆F₅)₃ has been elucidated, involving an α-nitrogen hydride abstraction to form an iminium borohydride (B1222165) intermediate. acs.org Understanding if the butanenitrile substituent influences the kinetics or pathway of such a reaction is an open question.

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone of pyrrolidine synthesis. nih.gov A thorough mechanistic investigation, potentially using Density Functional Theory (DFT), could clarify the transition states and stereochemical outcomes for cycloaddition reactions designed to produce complex derivatives of this compound.

Catalyst-Substrate Interactions: For any novel catalytic synthesis, a detailed study of the catalyst's interaction with the substrate is essential. Investigating the coordination of the pyrrolidine nitrogen and the nitrile group to a metal center during a catalytic transformation could reveal key insights for improving reaction efficiency and selectivity. This is analogous to the detailed mechanistic work performed on reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Closing these mechanistic gaps is critical for transitioning potential synthetic routes from theoretical possibilities to practical, reliable methodologies.

Emerging Applications in Material Science and Catalysis

The unique combination of a basic secondary amine within a cyclic structure and a reactive nitrile group makes this compound a compelling candidate for applications beyond traditional organic synthesis.

Organocatalysis: Chiral pyrrolidines are elite organocatalysts, capable of promoting a wide range of enantioselective transformations. mdpi.com this compound and its chiral derivatives are unexplored in this domain. They could be employed in asymmetric aldol (B89426) or Michael reactions, where the pyrrolidine moiety would form the key enamine or iminium intermediates.

Polymer Science: The nitrile group can undergo polymerization. A polymer with pendant this compound units could be synthesized, creating a functional material. Such a polymer, with its array of basic nitrogen sites, could serve as a heterogeneous catalyst, a metal scavenger, or a gas-adsorbing resin. This follows the successful strategy of immobilizing pyrrolidine groups on polymer resins to create reusable catalysts for aqueous reactions. mdpi.com

Functional Materials: Pyrrolidine derivatives have been attached to fullerenes to create novel materials for light-converting systems and organic solar cells. researchgate.net The butanenitrile "linker" in this compound provides a convenient point of attachment or subsequent modification for grafting the pyrrolidine core onto surfaces or into larger molecular architectures, such as metal-organic frameworks (MOFs) or coordination complexes. The pyrrolidine nitrogen and the nitrile group could both act as coordination sites for metal ions, leading to novel material structures.

The exploration of this compound in these emerging fields remains a significant research gap, offering exciting prospects for the development of new catalysts and advanced materials.

Q & A

Q. What criteria should guide the selection of primary literature for benchmarking experimental outcomes?

Q. Tables for Reference

| Parameter | Optimization Approach | Validation Method |

|---|---|---|

| Reaction Temperature | Gradient experiments (e.g., 40–100°C) | GC yield vs. Arrhenius plot |

| Catalyst Loading | DoE with 5–20 mol% | TON/TOF calculations |

| Solvent Polarity | Hansen solubility parameter screening | HPLC purity post-purification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.